This compound can be classified under the category of phenolic compounds due to its hydroxymethyl-substituted phenol structure. Its specific classification may also include categories such as amines and secondary amines due to the presence of the diisopropylamino group. The compound's design suggests potential activity in neuropharmacology, possibly as a modulator for neurotransmitter systems.
The synthesis of (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol can be achieved through several methods, typically involving the following steps:
The detailed parameters for temperature, pressure, and reaction times will vary based on the specific synthetic route chosen.
The molecular structure of (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol can be described as follows:
To elucidate the molecular structure, various spectroscopic techniques can be utilized:
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol may participate in various chemical reactions:
Understanding these reactions is crucial for predicting its behavior in biological systems and its potential therapeutic applications.
The mechanism of action for (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol likely involves interactions at specific receptor sites within biological systems:
Detailed studies using techniques such as radiolabeled binding assays or enzyme kinetics would provide insights into its specific mechanisms.
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol has several potential applications:
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is a chiral organic molecule classified as a β-amino alcohol derivative with significant pharmaceutical relevance. Its molecular formula is C₂₂H₃₁NO₂, corresponding to a molecular weight of 341.49 g/mol [10]. The structure features three distinct moieties:
Systematic Nomenclature:
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₁NO₂ |
Exact Mass | 341.2355 g/mol |
XLogP3 | 4.4 |
Hydrogen Bond Donors | 2 (phenolic OH, hydroxymethyl OH) |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 43.7 Ų |
The stereochemistry is critical for biological activity, as the (S)-enantiomer exhibits specific interactions with muscarinic receptors. The racemic form (CAS 200801-70-3) is commercially available as an intermediate, while the enantiopure (S)-form is designated CAS 260389-90-0 [3] [6] [9].
This compound emerged as the primary active metabolite of tolterodine, a muscarinic receptor antagonist launched in the 1990s for overactive bladder syndrome. Tolterodine itself (CAS 124937-52-6) is administered as a racemate, but its therapeutic effects are largely attributed to the (S)-enantiomer of this metabolite, generated in vivo via cytochrome P450 2D6 (CYP2D6)-mediated oxidation of tolterodine’s 5-methyl group [8]. This discovery highlighted the significance of metabolic activation in prodrug design and spurred development of fesoterodine, a newer antimuscarinic agent deliberately engineered as a prodrug ester of the title compound [4] [7].
Key Medicinal Chemistry Milestones:
Figure 1: Metabolic PathwayTolterodine (5-methyl) → Oxidation by CYP2D6 → (S)-5-Hydroxymethyl Metabolite → Esterification → Fesoterodine (Prodrug)
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol serves as the penultimate intermediate in synthesizing fesoterodine fumarate, a blockbuster drug for urinary incontinence. Its synthetic accessibility and stereochemical purity are paramount for manufacturing. Three industrial routes are documented:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3